GPR35 Antagonism: Selectivity Profile Relative to Thiophene and Furan Carboxamide Analogs
In a β-arrestin BRET-based GPR35 antagonism assay performed in the presence of 300 µM zaprinast agonist, N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide produced no measurable inhibition at the highest concentration tested and was classified as inactive (reported IC50 > 100 µM) [1]. This profile contrasts with certain close analogs bearing thiophene-3-carboxamide or furan-3-carboxamide termini, for which preliminary screening data from the same library indicate detectable, albeit weak, antagonism at GPR35 (IC50 values in the 10–50 µM range for the most active congeners) [2]. The inactivity of the oxolane derivative thus defines a structural selectivity boundary: the saturated tetrahydrofuran ring appears disfavored for GPR35 engagement relative to its aromatic heterocycle counterparts.
| Evidence Dimension | GPR35 antagonism potency (human orthologue) |
|---|---|
| Target Compound Data | IC50 > 100 µM (classified inactive) |
| Comparator Or Baseline | Thiophene-3-carboxamide analog (CAS 2034209-92-0): IC50 ~15–50 µM (preliminary); Furan-3-carboxamide analog: IC50 ~10–30 µM (preliminary) |
| Quantified Difference | >2- to >10-fold reduction in potency vs. active analogs |
| Conditions | Human GPR35-SPASM BRET sensor expressed in HEK293 cells; agonist: 300 µM zaprinast; antagonist reference: 10 µM CID2745687 |
Why This Matters
For screening campaigns targeting GPR35, this compound serves as a negative-control scaffold; procurement of the oxolane derivative rather than the active thiophene/furan analogs prevents false-positive hits and conserves screening resources.
- [1] ECBD/Sildrug. GPR35 Antagonism Assay (EOS300038) – Activity call for compound EOS38974. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] ECBD/Sildrug. GPR35 Antagonism Assay (EOS300038) – Aggregated screening results for structurally related benzofuran-carboxamide library members. View Source
